6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-
Description
6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- (hereafter referred to by its common name Rucaparib) is a poly(ADP-ribose) polymerase (PARP) inhibitor with the molecular formula C${19}$H${18}$FN$_{3}$O. Its structure comprises a benzazepine core fused with a pyrrolo ring and a fluorine substituent at position 8, which enhances its binding affinity to PARP enzymes . Rucaparib is clinically approved for treating ovarian and prostate cancers with homologous recombination repair deficiencies, leveraging its ability to trap PARP-DNA complexes and induce synthetic lethality in cancer cells .
Properties
IUPAC Name |
2-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-11-7-4-9(15)13-5-6-2-1-3-8(14-11)10(6)7/h4,6H,1-3,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADOMIFOCJKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C=C3C2=C(C1)N=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protecting Group Strategies
Phthalimide and trifluoroacetyl groups are preferred for amine protection during lithiation and cyclization. These groups resist β-elimination under basic conditions and are cleaved selectively with hydrazine or aqueous acid.
Purification Techniques
Environmental Impact
The Imino-Stetter route reduces heavy metal waste compared to Suzuki coupling. Solvent recovery (THF, DMF) is critical for sustainability across all methods.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Clinical Applications
-
Ovarian Cancer Treatment
- Rucaparib has been approved for use in patients with recurrent ovarian cancer who have been treated with two or more chemotherapies and have demonstrated a deleterious BRCA mutation.
- Clinical trials have shown that Rucaparib can significantly improve progression-free survival rates compared to standard therapies.
-
Breast Cancer
- Emerging research indicates potential efficacy in treating breast cancer patients with BRCA mutations. Studies suggest that Rucaparib may enhance the effects of chemotherapy by increasing the sensitivity of tumor cells to DNA-damaging agents.
-
Prostate Cancer
- Preliminary studies are exploring the use of Rucaparib for metastatic castration-resistant prostate cancer (mCRPC) with homologous recombination repair deficiencies. The results are promising, indicating improved outcomes in specific patient populations.
Efficacy Studies
A pivotal study published in The Lancet Oncology demonstrated that Rucaparib achieved an overall response rate of approximately 54% in patients with platinum-sensitive ovarian cancer and BRCA mutations . Another study highlighted its effectiveness in patients with mCRPC, showing a response rate of around 43% when combined with other therapies .
Safety Profile
The safety profile of Rucaparib has been evaluated extensively. Common adverse effects include fatigue, nausea, and anemia; however, these are generally manageable and do not outweigh the therapeutic benefits observed in clinical settings . Long-term studies are ongoing to evaluate the risk of secondary malignancies associated with prolonged use.
Case Studies
| Case Study | Patient Demographics | Treatment Outcome | Notes |
|---|---|---|---|
| Study 1 | Women aged 30-75 with recurrent ovarian cancer | 54% response rate | Significant improvement in progression-free survival |
| Study 2 | Men aged 40-80 with mCRPC | 43% response rate | Combination therapy showed enhanced efficacy |
| Study 3 | Patients with BRCA mutations across various cancers | Varying outcomes based on mutation type | Further research needed to optimize treatment protocols |
Mechanism of Action
The mechanism of action of 6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme poly-ADP ribose polymerase-1 (PARP-1), inhibiting its activity and thereby affecting DNA repair processes. This mechanism is particularly relevant in cancer therapy, where inhibiting PARP-1 can enhance the efficacy of certain chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of PARP Inhibitors
| Compound | Substituents (Position) | Molecular Weight | Tanimoto Index* |
|---|---|---|---|
| Rucaparib | 8-F, 2-(4-[(methylamino)methyl]phenyl) | 331.37 g/mol | 1.00 (Reference) |
| Olaparib | Cyclopropyl, benzamide | 434.46 g/mol | 0.72 |
| Niraparib | 2-(4-fluorophenyl), trifluoromethyl | 320.29 g/mol | 0.68 |
*Calculated using MACCS fingerprints .
Graph-Based Comparison
The KEGG/LIGAND algorithm () treats molecules as graphs, identifying maximal common subgraphs. Rucaparib shares a fused bicyclic core with AG-014699 (another PARP inhibitor), but diverges in side-chain functionalization, leading to differences in solubility and target engagement .
Bioactivity and Target Profile Comparisons
PARP Inhibition and Selectivity
Rucaparib exhibits nanomolar potency against PARP1 (IC${50}$ = 1.4 nM) and PARP2 (IC${50}$ = 0.6 nM), outperforming early analogs like 3-aminobenzamide (IC$_{50}$ >10,000 nM). Its fluorine substituent enhances metabolic stability compared to non-fluorinated analogs .
Table 2: Bioactivity Profiles of Selected Benzazepine Derivatives
| Compound | PARP1 IC$_{50}$ (nM) | PARP2 IC$_{50}$ (nM) | Cellular EC$_{50}$ (nM) |
|---|---|---|---|
| Rucaparib | 1.4 | 0.6 | 5.2 |
| Olaparib | 1.2 | 0.5 | 4.8 |
| Veliparib | 120 | 40 | 490 |
Activity Cliffs and SAR Insights
Despite structural similarities, activity cliffs exist. For example, Compound 12a (), a pyrazolo-pyrano-triazolo-pyrimidine derivative, shares Rucaparib’s fluorine and aromatic substituents but lacks PARP inhibition due to steric hindrance from its extended triazole ring . This underscores the sensitivity of PARP inhibitors to minor structural perturbations .
Pharmacokinetic and Toxicity Comparisons
ADME Properties
Rucaparib’s methylaminomethyl group improves blood-brain barrier penetration compared to AG-014699, which has a bulkier sulfonamide moiety. However, its oral bioavailability (~30%) is lower than Niraparib (~73%) due to higher first-pass metabolism .
Toxicity and Read-Across Predictions
Using read-across strategies (), Rucaparib’s hematologic toxicity (e.g., anemia) aligns with other PARP inhibitors, attributed to on-target effects in proliferating bone marrow cells. Non-fluorinated analogs show reduced hepatotoxicity, suggesting fluorine’s role in metabolic pathway activation .
Biological Activity
6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, specifically the variant 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-, is a compound of significant interest in medicinal chemistry. This compound is recognized for its potential biological activities, particularly in oncology and neuropharmacology.
The chemical structure of this compound is characterized by the following formula:
- Molecular Formula : C19H18FN3O
- CAS Number : 283173-50-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that could be harnessed for therapeutic purposes. Below are some key findings regarding its biological activity:
Anticancer Activity
- Mechanism of Action : Initial studies suggest that the compound may exert cytotoxic effects against specific cancer cell lines. For instance, derivatives of pyrrolo[2,1-c][1,4]benzodiazepine have shown promising results in preclinical trials targeting human leukemic cells .
- Case Study : In a study evaluating the pharmacological properties of related compounds, it was noted that modifications at specific positions on the molecule could enhance or diminish activity against cancer cells. For example, the introduction of methyl groups was aimed at blocking metabolism and prolonging action .
Neuropharmacological Effects
- Anxiolytic Potential : Similar compounds have been evaluated for anxiolytic properties. The structural analogs were found to have varying degrees of efficacy in reducing anxiety-like behaviors in animal models .
Data Table: Summary of Biological Activities
Research Findings
Recent investigations into the biological activity of 8-fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef] benzazepin-6-one have highlighted its potential as a therapeutic agent:
- Cytotoxicity Studies : A systematic evaluation revealed that certain derivatives demonstrated enhanced cytotoxicity against various cancer cell lines when compared to their parent compounds. The mechanism appears to involve radical formation under specific conditions which correlates with increased biological activity .
- Pharmacokinetics : Studies on the pharmacokinetics indicate that structural modifications can significantly affect the bioavailability and metabolic stability of this class of compounds. This insight is crucial for drug development aimed at optimizing therapeutic efficacy while minimizing side effects .
Q & A
Basic: What are the standard synthetic routes for 6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one derivatives, and how do reaction conditions affect yield?
Answer:
The synthesis typically involves multi-step heterocyclic reactions, such as condensation, cyclization, and functional group substitution. For example:
- Step 1 : Condensation of intermediates (e.g., compound 2 in ) with aldehydes (e.g., p-fluorobenzaldehyde) in dioxane under reflux with piperidine as a catalyst .
- Step 2 : Cyclization using oxidizing agents like alumina-supported calcium hypochlorite (Ca(OCl)₂/Al₂O₃) to form fused triazolo-pyrimidine derivatives .
- Yield Optimization : Reaction time, temperature, and stoichiometry significantly impact yield. For instance, refluxing for 6 hours in dioxane achieves ~54–60% yields for triazolo derivatives, while shorter times reduce purity .
Table 1 : Example Reaction Conditions and Yields
| Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Compound 2 | p-fluorobenzaldehyde, reflux, 6h | 11a | 54 |
| Compound 11a | Ca(OCl)₂/Al₂O₃, H₂O quench | 12a | 60 |
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
- 1H/13C NMR : Used to confirm regiochemistry and substituent positions. For example, in -tetrahydro-pyrrolodiazepines showed distinct methylene (δ 1.95–2.40 ppm) and aromatic proton signals (δ 6.75–7.30 ppm) .
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:1 to 3:1) resolves polar byproducts, critical for isolating diastereomers .
- Melting Point Analysis : Differentiates polymorphs; e.g., pale yellow powders (11a) melt at 72–74°C versus gray powders (10c) with higher thermal stability .
Advanced: How can researchers resolve contradictions in reaction outcomes when varying substituents?
Answer:
Substituent effects (e.g., electron-withdrawing vs. donating groups) may lead to unexpected products. For example:
- Case Study : In , morpholine (10a) and piperazine (10b) substituents on compound 8 produced yellow and brown powders, respectively, due to differences in ring strain and solubility .
- Mitigation Strategy :
Advanced: What strategies improve solubility and stability for pharmacological assays?
Answer:
- Salt Formation : Use hydrochloride salts (e.g., Imp. F in ) to enhance aqueous solubility .
- Co-solvent Systems : Ethanol/water mixtures (e.g., 15 mL ethanol wash in ) reduce aggregation .
- Lyophilization : Freeze-drying amorphous forms improves long-term stability for in vitro testing .
Table 2 : Solubility Data for Derivatives
| Derivative | Solvent System | Solubility (mg/mL) |
|---|---|---|
| 10a | Ethanol/H₂O (1:1) | 12.5 |
| 12b | DMSO/PBS (pH 7.4) | 8.2 |
Advanced: How do structural modifications influence bioactivity in kinase inhibition studies?
Answer:
- Core Scaffold : The pyrrolo-benzazepinone framework ( ) provides hydrogen-bond donors/acceptors for ATP-binding pocket interactions .
- Fluorine Substitution : The 8-fluoro group enhances metabolic stability and binding affinity, as seen in analogous pyrazolo[4,3-c]pyridin-4(5H)-ones .
- Hybrid Analogues : Linking to flavone moieties ( ) introduces π-π stacking interactions, improving selectivity for tyrosine kinases .
Table 3 : Bioactivity of Structural Analogs
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 12a | EGFR | 48 |
| 4b | VEGFR-2 | 23 |
Advanced: What analytical methods ensure purity and compliance with pharmacopeial standards?
Answer:
- HPLC-UV/ELSD : Buffer solutions (e.g., ammonium acetate, pH 6.5 in ) resolve polar impurities .
- Residual Solvent Analysis : Headspace GC-MS detects traces of dioxane or ether below ICH Q3C limits .
- Elemental Analysis : Validates stoichiometry; deviations >0.4% indicate byproduct contamination .
Basic: What safety protocols are critical during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
